4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an azidoethyl sulfanyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the Azidoethyl Sulfanyl Group: The azidoethyl sulfanyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: PPh₃
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Iminophosphorane intermediate
Wissenschaftliche Forschungsanwendungen
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole depends on its specific application:
Bioorthogonal Chemistry: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Drug Discovery: The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2-Azidoethyl)sulfanyl]methyl}-1H-imidazole: Similar structure but lacks the methyl group at the 5-position.
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-ethyl-1H-imidazole: Similar structure but has an ethyl group instead of a methyl group at the 5-position.
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-phenyl-1H-imidazole: Similar structure but has a phenyl group at the 5-position.
Uniqueness
4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole is unique due to the presence of both the azidoethyl sulfanyl group and the methyl group on the imidazole ring.
Eigenschaften
CAS-Nummer |
111989-51-6 |
---|---|
Molekularformel |
C7H11N5S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-(2-azidoethylsulfanylmethyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H11N5S/c1-6-7(10-5-9-6)4-13-3-2-11-12-8/h5H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
CUCPMOOGBNZWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.